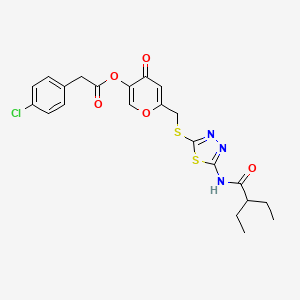

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate

Description

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5S2/c1-3-14(4-2)20(29)24-21-25-26-22(33-21)32-12-16-10-17(27)18(11-30-16)31-19(28)9-13-5-7-15(23)8-6-13/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNHXAZINPNDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

Formation of the Thiadiazole Ring: : The starting material, a suitable amidine, is reacted with thiosemicarbazide in an acidic medium to form the 1,3,4-thiadiazole ring.

Attachment of the Ethylbutanamido Group: : The 2-position of the thiadiazole ring undergoes nucleophilic substitution with an ethylbutanamide derivative under basic conditions.

Synthesis of the Oxo-Pyran Unit: : A cyclization reaction involving a precursor containing a carbonyl group and an alkene in the presence of a Lewis acid to form the oxo-pyran structure.

Formation of the Chlorophenyl Acetate Moiety: : The final step involves esterification using 4-chlorophenylacetic acid and the hydroxyl group of the oxo-pyran unit.

Industrial Production Methods

Scaling up the production for industrial purposes typically involves optimizing the reaction conditions mentioned above. This may include:

Continuous flow reactions to enhance yield and purity.

Using automated reactors to ensure consistent reaction parameters.

Advanced purification techniques like HPLC to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation at various sites, especially at the sulfur atom in the thiadiazole ring.

Reduction: : The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at positions adjacent to the heteroatoms in the thiadiazole and oxo-pyran rings.

Common Reagents and Conditions

Oxidation: : KMnO₄, H₂O₂, or other peroxides under mild conditions.

Reduction: : NaBH₄ or LiAlH₄ in dry ether or THF.

Substitution: : Halogens, alkyl halides, and other electrophiles in the presence of bases or acids depending on the reaction pathway.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones depending on the degree of oxidation.

Reduction: : Alcohol derivatives of the original compound.

Substitution: : Various substituted analogs depending on the nature of the substituents used.

Scientific Research Applications

The compound has several applications across various fields:

Chemistry: : Used as a building block in organic synthesis due to its diverse functional groups.

Biology: : Potential as an inhibitor for enzymes due to its complex structure.

Medicine: : Investigated for its antimicrobial and anticancer properties.

Industry: : Utilized in the development of specialty materials and in the synthesis of complex molecules for pharmaceuticals.

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: : The thiadiazole and oxo-pyran rings interact with various enzymes and receptors in the body.

Pathways: : The compound may interfere with metabolic pathways, leading to its potential therapeutic effects. For example, it might inhibit certain enzymes critical for the survival of bacteria or cancer cells.

Comparison with Similar Compounds

Conclusion

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a multifaceted compound with significant potential in various scientific and industrial applications due to its complex structure and diverse functional groups. Its synthesis, reaction mechanisms, and unique properties make it a valuable subject of study in organic chemistry and related fields.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that combines a thiadiazole moiety with a pyran ring and an acetate group. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms which contribute to its biological activity.

Structural Components

| Component | Description |

|---|---|

| Thiadiazole | A five-membered heterocyclic compound with two nitrogen atoms. Known for various biological activities. |

| Pyran | A six-membered ring containing one oxygen atom. Contributes to the compound's reactivity. |

| Acetate | An ester functional group that enhances solubility and bioavailability. |

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Synthesis and Testing : A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines using doxorubicin as a reference drug. The IC50 values for selected compounds ranged from 1 to 7 µM, indicating potent anticancer activity .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been investigated:

- Activity Spectrum : Compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungi. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.58 to 8.74 µM .

- Efficacy Comparison : The efficacy of these compounds was compared to standard antibiotics, revealing promising results that warrant further exploration for therapeutic applications.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases:

- DPPH Assay : The antioxidant capacity was assessed using the DPPH radical scavenging assay, where some derivatives showed IC50 values significantly lower than ascorbic acid, a known antioxidant .

- Structure-Activity Relationship (SAR) : SAR studies indicated that para-substituted halogenated derivatives exhibited enhanced antioxidant activities, suggesting that specific substitutions can optimize efficacy.

Case Study 1: Anticancer Efficacy

A specific derivative from the synthesized series was tested against the MCF-7 breast cancer cell line:

- Results : The compound demonstrated an IC50 value of 2.5 µM, comparable to doxorubicin (IC50 = 0.5 µM), indicating strong antiproliferative effects.

- : This study highlights the potential of thiadiazole derivatives as effective anticancer agents.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties:

- Methodology : Various strains of bacteria were exposed to different concentrations of the synthesized compounds.

- Findings : Compounds D-2 and D-6 showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values below 5 µM.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Thiadiazole core formation : Reaction of hydrazine derivatives with carbon disulfide under basic conditions.

- Amidation : Introduction of the 2-ethylbutanamide group via coupling reagents (e.g., EDC/HOBT).

- Thioether linkage : Reaction of thiol-containing intermediates with activated methyl groups under controlled pH and temperature (40–60°C).

- Final esterification : Pyran-4-one moiety esterification using 2-(4-chlorophenyl)acetic acid chloride.

- Optimization : Solvent selection (e.g., DMF for polar intermediates) and reaction time adjustments (monitored via TLC/HPLC) are critical for yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm thiadiazole, pyran, and ester functional groups (e.g., δ 2.5–3.0 ppm for thioether methyl protons).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~580–590 Da).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect by-products (e.g., unreacted thiol intermediates).

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

- Methodological Answer : Key reactive groups include:

- Thioamide (1,3,4-thiadiazole) : Prone to nucleophilic substitution (e.g., alkylation at sulfur).

- Pyran-4-one carbonyl : Susceptible to reduction (e.g., NaBH₄ to diol) or condensation with amines.

- Ester group : Hydrolyzable under acidic/basic conditions to carboxylic acid for further coupling.

- Design Tip : Protect the ester group during thiadiazole functionalization to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., ester hydrolysis) that reduces in vivo efficacy.

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (LC-MS/MS) to correlate exposure with activity.

- Prodrug Design : Modify the ester group (e.g., replace with a carbonate) to enhance stability .

Q. What computational approaches are recommended for predicting reaction pathways and optimizing synthesis efficiency?

- Methodological Answer :

- Quantum Chemical Calculations (DFT) : Model transition states for key steps (e.g., thioether formation) to identify energy barriers.

- ICReDD Workflow : Combine reaction path searches (AFIR method) with experimental feedback to narrow solvent/catalyst choices (e.g., THF vs. DMF for selectivity).

- Machine Learning : Train models on analogous thiadiazole syntheses to predict optimal temperatures/catalysts .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s antimicrobial properties?

- Methodological Answer :

- Analog Library Synthesis : Vary substituents on the thiadiazole (e.g., alkyl vs. aryl amides) and pyran-4-one (e.g., electron-withdrawing groups).

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Molecular Docking : Map interactions with bacterial targets (e.g., dihydrofolate reductase) to rationalize SAR trends .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., oxidation of thioether).

- Stabilization : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen.

- Analytical Monitoring : Use stability-indicating HPLC methods to track degradation products .

Q. How can cross-disciplinary approaches (e.g., chemical biology) elucidate this compound’s mechanism of action?

- Methodological Answer :

- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down protein targets from cell lysates.

- CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance to the compound.

- Metabolomics : Track changes in ATP/NADH levels to infer metabolic disruption .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.